2-Hydroxyglutaryl-5-coenzyme A
CAS No.: 137374-53-9
Cat. No.: VC21209311
Molecular Formula: C26H42N7O20P3S
Molecular Weight: 897.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137374-53-9 |
---|---|
Molecular Formula | C26H42N7O20P3S |
Molecular Weight | 897.6 g/mol |
IUPAC Name | 5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-5-oxopentanoic acid |
Standard InChI | InChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1 |
Standard InChI Key | LTHKYRZAVRCUOF-RMNRSTNRSA-N |
Isomeric SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Canonical SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
2-Hydroxyglutaryl-5-coenzyme A shares the same molecular formula (C26H42N7O20P3S) and molecular weight (approximately 897.6 g/mol) as its 1-isomer counterpart. The compound contains the characteristic coenzyme A structure, which includes adenosine 3',5'-bisphosphate, pantothenic acid, and β-mercaptoethylamine components, linked via a thioester bond to 2-hydroxyglutaric acid at the C5 position .
Structural Features
The compound features a 2-hydroxyglutaryl moiety with a hydroxyl group at the C2 position and carboxyl groups at C1 and C5, with the C5 carboxyl forming the thioester linkage to coenzyme A. This structural arrangement creates a distinct molecular geometry compared to the 1-isomer, affecting its recognition by enzymes and its participation in metabolic reactions .
Synthesis and Formation
In Vitro Synthesis
The synthesis of 2-hydroxyglutaryl-5-coenzyme A has been documented in laboratory settings. Research indicates that pure glutaconate CoA-transferase from Acidaminococcus fermentans can catalyze the formation of both the 1-isomer and 5-isomer of (R)-2-hydroxyglutaryl-CoA from acetyl-CoA and (R)-2-hydroxyglutarate. The resulting isomers can be separated using high-performance liquid chromatography (HPLC) techniques and characterized based on their differential reactivity with acetate under glutaconate CoA-transferase catalysis .
Enzymatic Formation Pathways
Enzymatic Interactions
Interaction with Glutaconate CoA-Transferase
Data Comparison and Analysis
Comparative Properties of 2-Hydroxyglutaryl-CoA Isomers
The following table presents a comparison of key properties between the 1-isomer and 5-isomer of 2-hydroxyglutaryl-CoA:
Property | 2-Hydroxyglutaryl-1-CoA | 2-Hydroxyglutaryl-5-CoA |
---|---|---|
Thioester position | C1 carboxyl group | C5 carboxyl group |
Formation by glutaconate CoA-transferase | Preferred product | Erroneous product |
Occurrence | In vivo and in vitro | In vitro only |
V/Km with acetate (relative) | 80 | 1 |
Substrate for 2-hydroxyglutaryl-CoA dehydratase | Yes | No |
Role in glutamate metabolism | Key intermediate | None identified |
Conversion to glutaconyl-CoA | Yes | No |
Enzyme Kinetics Analysis
Based on the limited available data, the enzymatic interactions involving 2-hydroxyglutaryl-5-coenzyme A demonstrate significantly reduced efficiency compared to reactions with the 1-isomer:
Enzymatic Parameter | With 2-Hydroxyglutaryl-1-CoA | With 2-Hydroxyglutaryl-5-CoA | Ratio (1-isomer:5-isomer) |
---|---|---|---|
Relative V/Km for reaction with acetate | 80 | 1 | 80:1 |
Dehydration rate by 2-hydroxyglutaryl-CoA dehydratase | Active | Inactive | Not applicable |
Formation rate by glutaconate CoA-transferase | High | Low | Not specified |
Research Limitations and Future Directions
Current Knowledge Gaps
The research on 2-hydroxyglutaryl-5-coenzyme A remains notably limited, with most studies focusing on its identification as an erroneous enzymatic product rather than exploring its potential biochemical roles. Several fundamental questions remain unanswered, including the structural factors that lead to its occasional formation by glutaconate CoA-transferase, its stability under various physiological conditions, and whether it might serve any yet-undiscovered functions in specific cellular contexts .
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